1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine
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Overview
Description
1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine typically involves the condensation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 4-methyl-1H-pyrazol-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazole derivatives .
Scientific Research Applications
1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)-4-methyl-1h-pyrazol-3-amine can be compared with other similar compounds, such as:
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of the target compound, with similar structural features but different functional groups.
4-Methyl-1H-pyrazol-3-amine: Another precursor, which shares the pyrazole ring structure but lacks the additional methyl groups.
1,3-Dimethyl-1H-pyrazole-5-yl)methylamine: A related compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-7-5-15(13-10(7)11)6-9-4-8(2)12-14(9)3/h4-5H,6H2,1-3H3,(H2,11,13) |
InChI Key |
RFGWIBOHZKLMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CN2C=C(C(=N2)N)C)C |
Origin of Product |
United States |
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